![molecular formula C10H10BrF3O B2903230 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene CAS No. 1057678-65-5](/img/structure/B2903230.png)
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzene ring, the bromopropyl group, and the trifluoromethoxy group. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromopropyl group is likely to be reactive, as bromine is a good leaving group. This means it could potentially undergo various substitution reactions . The trifluoromethoxy group might also participate in certain reactions, although fluorine atoms are generally quite stable and less reactive due to their high electronegativity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom might increase its molecular weight and boiling point compared to benzene . The trifluoromethoxy group could potentially increase the compound’s polarity and influence its solubility .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromopropyl)-3-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSRIBTUVFZTKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene |
Synthesis routes and methods
Procedure details
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